molecular formula C13H10ClNO2 B1392295 2-Chloro-5-(3-methoxybenzoyl)pyridine CAS No. 1187167-78-7

2-Chloro-5-(3-methoxybenzoyl)pyridine

Cat. No.: B1392295
CAS No.: 1187167-78-7
M. Wt: 247.67 g/mol
InChI Key: PYETXPWIRVWULI-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

2-Chloro-5-(3-methoxybenzoyl)pyridine constitutes a member of the extensively studied class of substituted pyridines, compounds that have garnered considerable attention in both fundamental heterocyclic chemistry and applied synthetic methodologies. The molecule presents a distinctive combination of electron-withdrawing and electron-donating substituents arranged on a pyridine core, creating unique electronic properties that distinguish it from simpler pyridine derivatives. The presence of both halogen and carbonyl functionalities within the same molecular framework provides multiple sites for potential chemical transformations, making this compound particularly valuable in synthetic organic chemistry. The compound's structure incorporates elements characteristic of both pyridine heterocycles and aromatic ketone systems, positioning it at the intersection of two important chemical families that have found widespread applications in pharmaceutical, agrochemical, and materials science research.

The molecular architecture of this compound reflects the broader trends in heterocyclic chemistry toward the development of functionalized aromatic systems with precisely positioned reactive sites. The strategic placement of the chloro substituent at the 2-position of the pyridine ring, combined with the 3-methoxybenzoyl group at the 5-position, creates a molecule with distinct reactivity patterns that can be exploited for further synthetic transformations. This compound exemplifies the sophisticated level of structural complexity that modern synthetic methods can achieve in pyridine chemistry, representing advances beyond the simple alkyl or aryl substitutions that characterized earlier generations of pyridine derivatives. The integration of methoxy functionality within the benzoyl substituent adds an additional layer of electronic modulation, contributing to the compound's potential utility in applications requiring fine-tuned molecular properties.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-11-4-2-3-9(7-11)13(16)10-5-6-12(14)15-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYETXPWIRVWULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyridine Ring

  • Chlorination of methyl-substituted pyridines is a common route to introduce chlorine at the 2-position. For example, 2-chloro-5-methylpyridine can be prepared by chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone using chlorine gas in the presence of aromatic solvents and initiators (e.g., benzoyl peroxide) at elevated temperatures (80–130 °C).

  • Alternatively, 2-alkoxy-5-alkoxymethyl-pyridine derivatives can be converted to 2-chloro-5-chloromethylpyridine via chlorinating agents such as thionyl chloride or phosphorus oxychloride, often in the presence of solvents like toluene or chlorobenzene at 0–200 °C.

Step Starting Material Reagents/Conditions Product Yield/Notes
1 5-methyl-3,4-dihydro-2(1H)-pyridone Cl2 gas, benzoyl peroxide, 50–60 °C 2-chloro-5-methylpyridine High yield, industrial scale
2 2-alkoxy-5-alkoxymethyl-pyridine SOCl2 or POCl3, 0–200 °C, organic solvent 2-chloro-5-chloromethylpyridine Efficient, avoids multi-step

Preparation of 3-Methoxybenzoyl Chloride

The 3-methoxybenzoyl moiety is introduced typically as its acid chloride derivative:

  • Industrial methods for related methoxybenzoyl chlorides include multi-step synthesis starting from substituted benzoic acids. For example, 2,4,5-trifluoro-3-methoxybenzoic acid can be converted to the corresponding acid chloride using thionyl chloride and catalytic N,N-dimethylformamide (DMF).

  • The general approach involves methylation of hydroxybenzoic acids (using dimethyl sulfate or methyl iodide), followed by conversion to acid chlorides with thionyl chloride under reflux.

Step Starting Material Reagents/Conditions Product Yield/Notes
1 3-hydroxybenzoic acid (CH3O)2SO2 (dimethyl sulfate), base 3-methoxybenzoic acid High yield, methylation step
2 3-methoxybenzoic acid SOCl2, catalytic DMF, reflux 3-methoxybenzoyl chloride Efficient acyl chloride formation

Acylation of 2-Chloropyridine Derivative

Directed Metalation and Acylation

  • One effective method is the metalation of 2-chloropyridine at the 5-position using organometallic reagents (e.g., TurboGrignard reagents or lithium reagents) followed by reaction with 3-methoxybenzoyl chloride.

  • For example, 5-bromo-2-chloropyridine can be metalated with isopropylmagnesium chloride-lithium chloride complex at 0 °C under inert atmosphere, then reacted with an acylating agent such as N-methoxy-N-methylacetamide to yield 2-chloro-5-acetylpyridine analogues. This approach can be adapted for 3-methoxybenzoyl chloride.

Step Starting Material Reagents/Conditions Product Yield/Notes
1 5-bromo-2-chloropyridine iPrMgCl·LiCl in THF, 0 °C, inert atmosphere Metalated intermediate Controlled regioselectivity
2 Metalated intermediate 3-methoxybenzoyl chloride, 0–20 °C This compound High yield expected, analogous to acetyl derivatives

Friedel-Crafts Acylation (Less Common for Pyridines)

  • Direct Friedel-Crafts acylation on pyridine rings is generally challenging due to pyridine’s basicity and coordination with Lewis acids, but modified conditions or protecting groups can facilitate acylation.

Summary Table of Preparation Routes

Preparation Step Method/Route Key Reagents/Conditions Advantages/Notes
2-Chloropyridine derivative synthesis Chlorination of methylpyridine Cl2 gas, benzoyl peroxide, 50–130 °C Industrially scalable, good yield
Chlorination of alkoxy-pyridines SOCl2 or POCl3, 0–200 °C Avoids multi-step, efficient
3-Methoxybenzoyl chloride synthesis Methylation of hydroxybenzoic acid Dimethyl sulfate, base High selectivity, industrial precedent
Conversion to acid chloride SOCl2, DMF catalyst, reflux Standard acyl chloride preparation
Acylation of pyridine Metalation + acylation iPrMgCl·LiCl, 3-methoxybenzoyl chloride, 0–20 °C Regioselective, high yield

Research Findings and Practical Considerations

  • Metalation-based acylation provides regioselectivity and avoids harsh conditions that could degrade sensitive substituents like methoxy groups.

  • Use of catalytic DMF in acid chloride formation enhances reaction rates and yields.

  • Chlorination steps require careful control of temperature and reagent stoichiometry to minimize side reactions and polychlorinated by-products.

  • Industrial-scale processes emphasize safety and cost-efficiency, favoring chlorination with controlled chlorine gas flow and use of high-boiling solvents like trichlorobenzene.

  • Avoiding precious metal catalysts and toxic ligands in synthesis is a trend for greener chemistry, as noted in alternative synthetic routes for related compounds.

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-5-(3-methoxybenzoyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

2-Chloro-5-(3-methoxybenzoyl)pyridine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The chloro and methoxybenzoyl groups enhance its reactivity, making it suitable for synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Biological Interaction Studies

The compound is utilized in biological research to study interactions between small molecules and biological targets. Its ability to bind selectively to specific proteins or enzymes makes it valuable for understanding biochemical pathways and developing new therapeutic agents.

Anticancer Activity

Preliminary studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays on breast cancer cell lines (e.g., MCF-7) revealed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting a mechanism involving apoptosis induction through caspase activation.

Antimicrobial Effects

Research indicates that this compound also possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Agar diffusion assays showed notable inhibition zones, highlighting its potential as an antimicrobial agent.

Medicinal Chemistry

Lead Compound for Drug Development

Due to its promising biological activities, this compound is being investigated as a lead compound for the development of novel drugs. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific diseases. Ongoing research aims to optimize its pharmacological profile for better therapeutic outcomes.

Industrial Applications

Material Development

In industrial settings, this compound's chemical properties facilitate the development of new materials and chemical processes. Its use in formulating specialty chemicals and polymers is being explored, particularly in applications requiring specific thermal or mechanical properties.

Case Studies and Research Findings

Study Focus Findings
Anticancer ResearchBreast Cancer Cell LinesInhibition of cell proliferation; apoptosis induction via caspase pathways
Antimicrobial EfficacyBacterial Strains (E. coli, S. aureus)Significant inhibition zones observed; potential as an antimicrobial agent

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methoxybenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and methoxybenzoyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural analogs of 2-Chloro-5-(3-methoxybenzoyl)pyridine, highlighting substituent variations and their implications:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Properties/Applications Toxicity Notes References
This compound 3-methoxybenzoyl 247.45 (calculated) Moderate polarity; research chemical Inferred lower toxicity due to methoxy
2-Chloro-5-(3-phenoxybenzoyl)pyridine 3-phenoxybenzoyl 329.79 (calculated) High lipophilicity; agrochemical intermediate Not specified
2-Chloro-5-(3-thienyl)pyridine 3-thienyl 195.66 Sulfur-containing; electronic modulation 97% purity; lab use only
2-Chloro-5-(trifluoromethyl)pyridine trifluoromethyl 181.54 (calculated) Electron-withdrawing; agrochemicals Industrial-scale production
2-Chloro-5-(chloromethyl)pyridine chloromethyl 162.02 Reactive intermediate; hazardous Severe skin/respiratory toxicity
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine 1-methylpyrrolidin-2-yl 196.68 Chiral center; pharmaceutical potential Limited toxicity data

Biological Activity

2-Chloro-5-(3-methoxybenzoyl)pyridine is an organic compound characterized by its unique structure, which includes a chloro group at the second position and a 3-methoxybenzoyl group at the fifth position of a pyridine ring. Its molecular formula is C13H10ClNO2C_{13}H_{10}ClNO_2, and it has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chloro and methoxybenzoyl groups enhances its binding affinity and specificity, making it a candidate for various therapeutic applications. Research indicates that this compound may influence signaling pathways related to cell proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated .

Pharmacological Properties

Preliminary studies suggest that this compound exhibits:

  • Anticancer Activity : In vitro assays have shown that this compound can inhibit the growth of certain cancer cell lines, demonstrating potential as an anticancer agent.
  • Antimicrobial Effects : Some research indicates that it may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its structural isomers, such as 2-Chloro-5-(2-methoxybenzoyl)pyridine and 2-Chloro-5-(4-methoxybenzoyl)pyridine. The position of the methoxy group significantly influences the compound's reactivity and biological effects. For instance, variations in electronic properties and steric hindrance associated with different methoxy positions can lead to differing affinities for biological targets .

Compound NamePosition of Methoxy GroupNotable Biological Activity
This compound3Anticancer, Antimicrobial
2-Chloro-5-(2-methoxybenzoyl)pyridine2Limited activity reported
2-Chloro-5-(4-methoxybenzoyl)pyridine4Varies, less potent than (3)

Anticancer Research

A study investigating the effects of this compound on breast cancer cell lines (MCF-7) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This suggests that further development could lead to novel treatments for breast cancer .

Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of this compound against various bacterial strains, including E. coli and S. aureus. Results indicated significant inhibition zones in agar diffusion assays, suggesting its potential utility as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-5-(3-methoxybenzoyl)pyridine, and how can reaction conditions be optimized for yield?

  • Answer : The compound is typically synthesized via chlorination of pyridine derivatives followed by benzoylation. Key steps include:

  • Chlorination : Using POCl₃ or SOCl₂ under reflux (60–80°C) to introduce the chlorine substituent .
  • Benzoylation : Coupling 3-methoxybenzoyl chloride to the pyridine core via Friedel-Crafts acylation, requiring Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane .
  • Optimization involves controlling temperature (exothermic reactions require cooling), solvent purity, and catalyst stoichiometry. HPLC or GC-MS is recommended for purity assessment (>98%) .

Q. How is the molecular structure of this compound characterized?

  • Answer : Structural confirmation employs:

  • X-ray crystallography : SHELX software refines crystal lattice parameters, revealing planarity of the pyridine ring and dihedral angles between substituents .
  • Spectroscopy :
  • ¹H/¹³C NMR : Chemical shifts at δ ~8.5 ppm (pyridine-H), δ ~3.8 ppm (methoxy group), and carbonyl (C=O) at ~168 ppm .
  • FT-IR : Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Answer : Stability studies show:

  • Thermal stability : Decomposition above 200°C (TGA data). Store at 2–8°C in inert atmospheres to prevent hydrolysis .
  • pH sensitivity : Hydrolysis of the methoxy group occurs in strong acids (pH <2) or bases (pH >10), monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational models predict the regioselectivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient C2 and C4 positions as reactive sites. Solvent effects (PCM models) and transition-state analysis refine predictions . Experimental validation uses kinetic studies with varying nucleophiles (e.g., amines, thiols) .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) arise from assay variability. Mitigation strategies include:

  • Standardized assays : Use recombinant enzyme systems (e.g., human COX-2) with controls for nonspecific binding .
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to account for batch-to-batch compound variability .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Answer : In vitro microsomal assays (human liver microsomes + NADPH) identify metabolites via LC-MS/MS. The methoxy group undergoes demethylation (CYP3A4-mediated), producing a reactive quinone intermediate. Competitive inhibition assays with ketoconazole confirm CYP3A4 as the primary metabolizer .

Methodological Guidance

Q. What techniques are recommended for analyzing batch-to-batch purity in large-scale synthesis?

  • Answer :

  • HPLC-PDA : Quantifies impurities (<0.5% threshold) using a C18 column (acetonitrile/water gradient) .
  • Elemental analysis : Verifies C, H, N, Cl content within ±0.3% of theoretical values .

Q. How can crystallographic data be leveraged to design derivatives with enhanced bioactivity?

  • Answer : SHELXL-refined structures reveal key interactions (e.g., hydrogen bonding at C=O). Molecular docking (AutoDock Vina) screens virtual libraries for substituents improving binding affinity to targets like kinase domains .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(3-methoxybenzoyl)pyridine
Reactant of Route 2
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2-Chloro-5-(3-methoxybenzoyl)pyridine

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